molecular formula C26H29N3O4S B13767811 6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid CAS No. 66147-61-3

6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid

Cat. No.: B13767811
CAS No.: 66147-61-3
M. Wt: 479.6 g/mol
InChI Key: JCVJLSJAEWLINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(acridin-9-ylamino)phenyl]hexanamide involves the reaction of acridine derivatives with appropriate amines and hexanoic acid derivatives. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine. The reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(acridin-9-ylamino)phenyl]hexanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-[4-(acridin-9-ylamino)phenyl]hexanamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .

Comparison with Similar Compounds

Properties

CAS No.

66147-61-3

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid

InChI

InChI=1S/C25H25N3O.CH4O3S/c26-24(29)13-3-1-2-8-18-14-16-19(17-15-18)27-25-20-9-4-6-11-22(20)28-23-12-7-5-10-21(23)25;1-5(2,3)4/h4-7,9-12,14-17H,1-3,8,13H2,(H2,26,29)(H,27,28);1H3,(H,2,3,4)

InChI Key

JCVJLSJAEWLINE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.